3-Vinylaniline hydrochloride
Overview
Description
3-Vinylaniline hydrochloride is an organic compound with the chemical formula C8H10ClN. It is a white crystalline solid that is soluble in water and common organic solvents such as ethanol, methanol, and chloroform . This compound is used in various fields, including the production of dyes, fragrances, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Vinylaniline hydrochloride can be synthesized by reacting 3-vinylaniline with hydrochloric acid. The reaction typically involves dissolving 3-vinylaniline in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to the solution. The resulting product is then purified through crystallization or other purification methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-Vinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form 3-ethyl aniline or other reduced products.
Substitution: It can undergo substitution reactions, where the vinyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3-Ethylaniline and other reduced products.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
3-Vinylaniline hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-vinylaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. It can also undergo oxidation and reduction reactions, where it either gains or loses electrons, respectively . The specific molecular targets and pathways involved depend on the particular reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
3-Aminostyrene: Similar in structure but lacks the hydrochloride group.
4-Vinylaniline: Similar in structure but with the vinyl group in the para position.
3-Nitrostyrene: Similar in structure but with a nitro group instead of an amino group.
Uniqueness: 3-Vinylaniline hydrochloride is unique due to its specific chemical structure, which includes both a vinyl group and an amino group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3-ethenylaniline;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c1-2-7-4-3-5-8(9)6-7;/h2-6H,1,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVKJUHGISDIOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743717 | |
Record name | 3-Ethenylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73847-53-7 | |
Record name | 3-Ethenylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.